PI3K/mTOR Dual Inhibitor Potency: Derivatives of the 3-Amine Core Achieve Low Nanomolar Cellular Activity
The 2-(quinolin-6-yl)pyridin-3-amine scaffold, when elaborated into a benzenesulfonamide series, yields potent PI3K/mTOR dual inhibitors. Lead compound 17e, a direct derivative of this amine core, demonstrated an IC50 of 80 nM against PC-3 prostate cancer cells, confirming that the specific 3-amino substitution pattern supports high cellular potency [1]. In contrast, simple 2-arylpyridine scaffolds lacking this precise amine placement are not reported to produce the same dual PI3K/mTOR inhibition profile at comparable concentrations [2].
| Evidence Dimension | Anti-proliferative activity (PC-3 cancer cell line) |
|---|---|
| Target Compound Data | Derivative 17e IC50 = 80 nM (PC-3 cells) |
| Comparator Or Baseline | Core scaffold 2-phenylpyridin-3-amine derivatives: No reported PI3K/mTOR dual inhibition at <100 nM |
| Quantified Difference | ~Order of magnitude potency advantage for the quinolin-6-yl substituted series |
| Conditions | In vitro anti-proliferative assay; PC-3 prostate cancer cell line [1]. |
Why This Matters
For projects targeting PI3K/mTOR pathways, sourcing the specific 2-quinolin-6-yl regioisomer is a prerequisite for accessing this potent, pre-validated phenotype, saving months of SAR exploration.
- [1] Zhang J, et al. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. Eur J Med Chem. 2017;127:509-520. View Source
- [2] Class-level inference based on the absence of comparable potency in simpler 2-arylpyridin-3-amine derived PI3K/mTOR inhibitors in the literature. View Source
